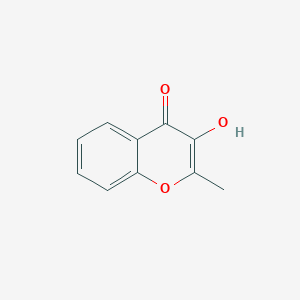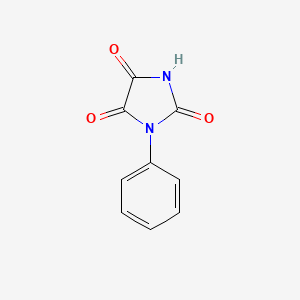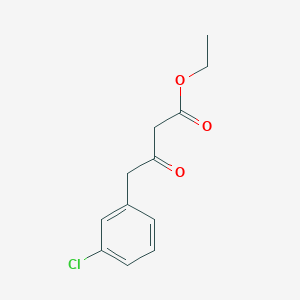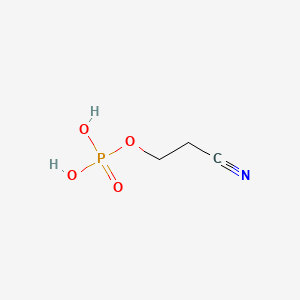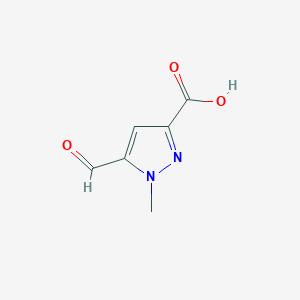
2-Cyano-3-methylbutyric acid
Descripción general
Descripción
2-Cyano-3-methylbutanoic acid, also known as 2-cyano-3-methylbutanoic acid or cyanoisovaleric acid, is a compound with the molecular formula C6H9NO2 . It has a molecular weight of 127.14 g/mol .
Synthesis Analysis
A method for producing 2-methylbutyric acid, which could potentially be modified to synthesize 2-Cyano-3-methylbutyric acid, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another study discusses the synthesis of N-cyanoacetamides, which could be relevant to the synthesis of 2-Cyano-3-methylbutyric acid .Molecular Structure Analysis
The InChI representation of 2-Cyano-3-methylbutanoic acid isInChI=1S/C6H9NO2/c1-4(2)5(3-7)6(8)9/h4-5H,1-2H3,(H,8,9) . The Canonical SMILES representation is CC(C)C(C#N)C(=O)O . Physical And Chemical Properties Analysis
2-Cyano-3-methylbutanoic acid has a molecular weight of 127.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 127.063328530 g/mol . The topological polar surface area is 61.1 Ų .Aplicaciones Científicas De Investigación
Renewable Chemical Production
2-Cyano-3-methylbutyric acid and its derivatives have been explored in the context of renewable chemical production. For instance, metabolic pathways in Escherichia coli have been engineered for the synthesis of valeric acid and 2-methylbutyric acid (2MB) from glucose. This approach demonstrates a shift away from petroleum-based feedstocks and toxic intermediates like synthesis gas, marking a significant step towards sustainable production of high-volume aliphatic carboxylic acids (Dhande, Xiong, & Zhang, 2012).
Flavor and Fragrance Industry
In the flavor and fragrance industry, microbial resolution of racemic 2-methylbutyric acid has been studied, revealing novel bacterial strains capable of preferentially utilizing specific enantiomers. This process facilitates the efficient preparation of optically active 2-methylbutyric acid, a key ingredient in several chiral flavor compounds. The distinct and characteristic odors of the stereoisomers of these flavor compounds highlight the importance of this acid in the industry (Tachihara et al., 2006).
Cheese Flavor Development
In dairy research, 2-methylbutyric acid is identified as a significant contributor to Swiss cheese flavor. Studies have shown that Propionibacterium freudenreichii strains in Swiss cheese produce methylbutyric acids, which vary significantly in quantity depending on the bacterial strain. This research is vital for understanding and potentially controlling flavor development in cheese production (Thierry et al., 2004).
Biotechnological Production of Green Chemicals
2-Cyano-3-methylbutyric acid derivatives have also been highlighted in the field of green chemistry. For instance, 2-hydroxyisobutyric acid (2-HIBA), a tertiary carbon atom-containing carboxylic acid, has been identified as a promising biobased building block for polymer synthesis. Biotechnological routes for producing 2-HIBA from renewable carbon sources have been explored, offering a sustainable alternative to conventional chemical synthesis and petrochemicals as carbon sources (Rohwerder & Müller, 2010).
Chemical Synthesis and Molecular Engineering
2-Cyano-3-methylbutyric acid derivatives have been used in the synthesis of complex organic molecules. For example, in organic syntheses, such derivatives have been employed in the efficient synthesis of tricyclic compounds with potential anti-inflammatory and antiproliferative activities (Honda et al., 2005). Additionally, they have been involved in the molecular engineering of organic sensitizers for solar cell applications, demonstrating their versatility in advanced material science (Kim et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of 2-Cyano-3-methylbutyric acid is Succinate Dehydrogenase (SDH) . SDH is a key enzyme that participates in both the respiration chain and the tricarboxylic acid (TCA) cycle . It plays a crucial role in regulating plant pathogenic fungi growth and reproduction .
Mode of Action
2-Cyano-3-methylbutyric acid interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the mitochondrial TCA cycle and respiration chain , leading to the cessation of energy production in the fungi. This results in the antifungal activity of the compound .
Biochemical Pathways
The affected pathway is the TCA cycle . By inhibiting SDH, 2-Cyano-3-methylbutyric acid disrupts the TCA cycle, which is essential for energy production in cells . This disruption leads to the cessation of energy production, thereby inhibiting the growth and reproduction of plant pathogenic fungi .
Pharmacokinetics
It’s important to note that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and efficacy .
Result of Action
The result of the action of 2-Cyano-3-methylbutyric acid is the inhibition of the growth and reproduction of plant pathogenic fungi . This is achieved through the disruption of the TCA cycle and respiration chain, leading to the cessation of energy production .
Action Environment
The action, efficacy, and stability of 2-Cyano-3-methylbutyric acid can be influenced by various environmental factors . For instance, the compound’s efficacy can be affected by the presence of other substances in the environment. Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and light exposure .
Propiedades
IUPAC Name |
2-cyano-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(2)5(3-7)6(8)9/h4-5H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGRVRKSGQTFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292193 | |
| Record name | 2-Cyano-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-methylbutanoic acid | |
CAS RN |
22426-27-3 | |
| Record name | NSC80743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyano-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

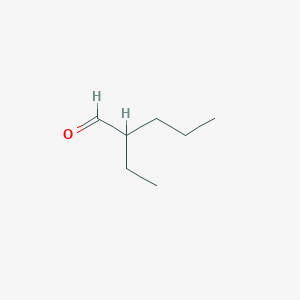

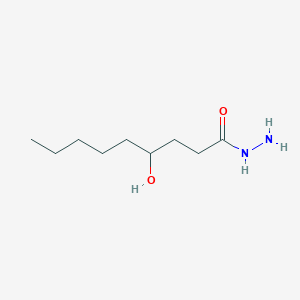
![2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B3049812.png)
